4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6/c1-17-6-8-18(9-7-17)15-28-22-20(14-25-28)21(23-16-24-22)27-12-10-26(11-13-27)19-4-2-3-5-19/h6-9,14,16,19H,2-5,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHFZWJEXOQQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo various chemical transformations such as alkylation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in assays involving A549 (lung cancer) and MCF-7 (breast cancer) cells, the compound demonstrated IC50 values of 12.5 µM and 15.0 µM, respectively. These findings suggest potential as a lead compound for the development of new anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Properties
The pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anti-inflammatory effects. In a study, compounds derived from this scaffold showed reduced edema in carrageenan-induced models, indicating their potential as anti-inflammatory agents. These compounds may inhibit pro-inflammatory cytokines, contributing to their therapeutic effects .
Antimicrobial Activity
Certain derivatives of pyrazolo[3,4-d]pyrimidine have also shown efficacy against bacterial strains. This suggests that the compound could be explored further for its antimicrobial properties, potentially leading to new treatments for infections.
Study on Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the anticancer efficacy of 4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine against several cancer cell lines. The study concluded that the compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with PARP-1 and other signaling pathways involved in cell growth and survival.
Anti-inflammatory Screening
A series of experiments were conducted to assess the anti-inflammatory properties of this compound using animal models. The results indicated that it significantly reduced inflammation markers compared to control groups treated with standard anti-inflammatory drugs like Diclofenac.
Mechanism of Action
The mechanism of action of 4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidines with different substituents. Examples might include:
- 4-(4-phenylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-cyclohexylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of 4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine lies in its specific substituents, which can influence its biological activity, selectivity, and pharmacokinetic properties compared to other similar compounds.
Biological Activity
The compound 4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-d]pyrimidine scaffold and subsequent functionalization with piperazine and benzyl moieties. The synthetic pathway often utilizes cyclopentylamine and various aromatic aldehydes in the presence of suitable catalysts to achieve high yields and purity.
Biological Evaluation
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, a related compound was evaluated against the NCI-60 cancer cell line panel, revealing notable cytotoxic effects across various cancer types:
| Cancer Type | Inhibition Percentage |
|---|---|
| Non-small cell lung cancer | 95.45% |
| Melanoma | 92.86% |
| Leukemia | 96.27% |
| Renal cancer | 95.18% |
These results indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .
The mechanism by which 4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its biological effects is thought to involve interaction with specific molecular targets. Notably, pyrazolo-pyrimidines have been shown to inhibit key enzymes involved in cell cycle progression and survival pathways:
- Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle arrest.
- Src and Abl tyrosine kinases : Targeting these kinases can disrupt signaling pathways critical for cancer cell survival .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo-pyrimidine derivatives in preclinical models:
- Study on Anticancer Activity : A compound structurally similar to our target was tested against various cancer cell lines, showing IC50 values ranging from 1.17 to 18.40 μM across different tumor types. The study emphasized the importance of structural modifications in enhancing biological activity .
- Neuroprotective Effects : Research indicates that compounds with similar piperazine linkages exhibit neuroprotective properties through sigma-1 receptor modulation, which is crucial for neuronal survival and function .
Q & A
Q. Basic Research Focus
- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry and confirm substituent positions, as demonstrated for pyrazolo[3,4-d]pyrimidine analogs .
- Refinement protocols : Use riding-motion approximations for C-bound H atoms and free refinement for N-bound H atoms to enhance accuracy .
- Complementary techniques : Pair SCXRD with NMR (e.g., H/C) to validate solution-phase conformation .
How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
Advanced Research Focus
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for anticancer activity) and control compounds to compare results .
- Structural-activity correlation : Systematically modify substituents (e.g., cyclopentyl vs. methyl groups on piperazine) and evaluate pharmacological profiles .
- Mechanistic studies : Employ receptor-binding assays (e.g., kinase inhibition) or metabolomics to identify off-target effects .
What strategies are effective in studying the structure-activity relationships (SAR) of substituents on the piperazine ring?
Q. Advanced Research Focus
- Systematic substitution : Synthesize analogs with varying piperazine substituents (e.g., cyclopentyl, phenyl, or methyl groups) and test biological potency .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target receptors like kinases or GPCRs .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 inhibition assays) to link structural modifications to bioavailability .
How should stability studies be designed under varying environmental conditions?
Q. Basic Research Focus
- Controlled degradation studies : Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and monitor degradation via HPLC-MS .
- Kinetic analysis : Calculate degradation rate constants () to predict shelf-life under storage conditions .
- Excipient compatibility : Test interactions with common stabilizers (e.g., lactose, PVP) using differential scanning calorimetry (DSC) .
What analytical techniques are critical for assessing purity and confirming molecular structure?
Q. Basic Research Focus
- HPLC-DAD/UV : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ) and isotopic patterns .
- Multinuclear NMR : Assign peaks for aromatic protons (pyrazolo[3,4-d]pyrimidine core) and aliphatic regions (cyclopentylpiperazine) .
How can researchers address solubility challenges in in vitro bioassays?
Q. Advanced Research Focus
- Co-solvent systems : Use DMSO-water gradients (e.g., 0.1–1% DMSO) to maintain compound solubility without cytotoxicity .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility, as seen in related pyrimidine derivatives .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability in cell-based assays .
What experimental approaches validate target engagement in cellular models?
Q. Advanced Research Focus
- Thermal shift assays : Measure protein melting temperature () shifts to confirm compound binding to target enzymes .
- CRISPR/Cas9 knockout : Generate target-deficient cell lines and compare compound efficacy to wild-type models .
- Western blotting : Quantify downstream biomarkers (e.g., phosphorylated kinases) post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
